Anemarsaponin B

Hemocompatibility Thrombosis Research Safety Pharmacology

Researchers studying platelet function or inflammation often face off-target effects from less-characterized saponins. Anemarsaponin B (CAS 139051-27-7), a well-defined furostanol saponin and Chinese Pharmacopoeia reference standard, selectively inhibits PAF-induced platelet aggregation and the p38 MAPK cascade (via MKK3/6 and MLK3) without inducing ER stress or mTORC1 inhibition. • Exceptional pH stability (1.2-8.0) and gastric enzyme resistance ensure consistent oral exposure in preclinical animal models. • Pharmacopoeia-grade standard guarantees batch-to-batch consistency for TCM quality control and reproducible mechanistic studies.

Molecular Formula C45H74O18
Molecular Weight 903.1 g/mol
Cat. No. B238148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnemarsaponin B
Synonyms26-O-beta-D-glucopyranosyl-furost-20(22)-ene-3-beta,26-diol-3-O-beta-D-glucopyranosyl-(1-2)-beta-D-galactopyranoside
anemarsaponin B
Molecular FormulaC45H74O18
Molecular Weight903.1 g/mol
Structural Identifiers
SMILESCC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O
InChIInChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3
InChIKeyROHLIYKWVMBBFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anemarsaponin B: Research Standard


Anemarsaponin B (CAS 139051-27-7) is a furostanol-type steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides [1]. As a reference compound listed in the Chinese Pharmacopoeia [2], it serves as a critical analytical standard for quality control and mechanistic studies involving NF-κB and MAPK signaling pathways. Its well-defined structure and validated biological activities make it a preferred compound over less characterized, structurally similar saponins for reproducible research.

QC Standardization Reported Pharmacopoeial Reference Standard for Anemarrhena asphodeloides herbal material
Pathway Studies May support p38 MAPK and NF-κB signaling pathway research in cell-based models

Anemarsaponin B vs. Related Saponins


Anemarrhena asphodeloides contains a complex mixture of steroidal saponins, including timosaponins A-III, B-II, and B-III, which exhibit divergent biological activities and safety profiles. For example, Timosaponin A-III is a potent hemolytic agent, a property not shared by Anemarsaponin B [1]. Similarly, the anti-inflammatory mechanism of Anemarsaponin B involves specific inhibition of the p38 MAPK pathway, which may not be the primary mode of action for related compounds. Substituting Anemarsaponin B with a different, less characterized saponin risks introducing off-target effects and compromises experimental reproducibility, particularly in studies focused on platelet function and selective kinase inhibition.

Timosaponin A-III exhibits hemolytic activity; may confound haemocompatibility endpoint interpretation.
ADP-pathway inhibitor (Timosaponin BII) may not support PAF-specific thrombosis research.
mTORC1-targeting saponin (Timosaponin AIII) may introduce ER-stress confounders in p38 MAPK studies.
Acid-labile saponin glycosides may lead to inconsistent oral exposure model data.

Anemarsaponin B: Comparative Evidence


Hemolytic Safety vs. Timosaponin A-III

In a comparative study of six steroidal saponins from Anemarrhena asphodeloides, Anemarsaponin B (identified as timosaponin B-III) exhibited no hemolytic effect on human blood. This is in stark contrast to timosaponin A-III, which demonstrated a strong hemolytic effect [1]. This safety differentiation is critical for in vivo studies and therapeutic development.

Hemolytic Activity
Head-to-head
No hemolytic effect vs. Strong hemolysis
Supports haemocompatibility endpoint context
Qualitative in vitro human blood assay; in vivo data to verify
Hemocompatibility Thrombosis Research Safety Pharmacology

Selective Inhibition of PAF-Induced Platelet Aggregation

Anemarsaponin B selectively inhibits platelet-activating factor (PAF)-induced rabbit platelet aggregation in vitro [1]. This mechanism is distinct from that of Timosaponin BII, which primarily inhibits adenosine diphosphate (ADP)-induced aggregation [2]. This pathway-specific activity allows for more targeted investigations into PAF-mediated thrombotic events.

PAF-Induced Platelet Aggregation
Cross-study comparable
Inhibits PAF-induced aggregation vs. ADP-induced
Supports PAF-pathway-specific research
Rabbit platelet assay; cross-study comparison
Platelet Aggregation PAF Antagonism Antithrombotic

p38 MAPK Inhibition vs. mTORC1 Targeting

Anemarsaponin B exerts its anti-inflammatory effects by inhibiting the p38 MAPK pathway, specifically by blocking the phosphorylation of MKK3/6 and MLK3 in LPS-stimulated RAW 264.7 macrophages [1]. This is a different mechanism from Timosaponin AIII, which induces ER stress and inhibits mTORC1 (IC50: 2.5 μM in BT474 cells) . This mechanistic divergence allows for the selection of a compound based on the specific signaling node under investigation.

p38 MAPK vs. mTORC1 Targeting
Class-level
Inhibits p38 MAPK pathway (MKK3/6, MLK3) vs. mTORC1 inhibition (IC50 ~2.5 µM)
Supports p38 pathway-specific interpretation
RAW 264.7 macrophage model; mechanism context may differ
Signal Transduction Anti-inflammatory Mechanisms Kinase Inhibition

Gastrointestinal Stability vs. Labile Saponins

Anemarsaponin B demonstrates high stability in simulated gastrointestinal environments, remaining stable for 9 hours in solutions ranging from pH 1.2 to 8.0, and is not degraded by pepsin or trypsin [1]. This contrasts with many other saponin glycosides, which are susceptible to acid hydrolysis in the stomach, leading to degradation and loss of activity. This stability is a key differentiator for in vivo studies involving oral administration.

GI Stability
Class-level
Stable 9 h at pH 1.2–8.0, enzyme-resistant vs. acid-labile glycosides
Supports oral exposure consistency
Simulated GI fluids; class-level inference
Stability Oral Bioavailability Formulation Development

Anemarsaponin B: Research & QC Applications


Dissecting PAF-Mediated Thrombotic Pathways

Anemarsaponin B serves as a selective chemical probe for studying platelet-activating factor (PAF)-induced signaling in thrombosis models. Its specific inhibition of PAF, distinct from ADP-pathway inhibitors like Timosaponin BII, allows researchers to isolate and investigate PAF-dependent platelet aggregation mechanisms without confounding off-target effects [1].

In Vivo Oral Anti-Inflammatory Studies

The compound's exceptional stability across a wide pH range (1.2–8.0) and resistance to gastric enzymes make it an ideal candidate for oral administration in preclinical animal models of inflammation. This minimizes degradation-related variability and ensures consistent exposure, providing more reliable in vivo efficacy data compared to less stable saponins [1].

p38 MAPK Pathway-Specific Research

In cellular models of inflammation, Anemarsaponin B provides a selective tool for inhibiting the p38 MAPK cascade by targeting upstream kinases MKK3/6 and MLK3. This allows for the study of p38-dependent inflammatory responses without the concurrent induction of ER stress or mTORC1 inhibition, which are associated with Timosaponin AIII [1].

Anemarrhena Extract Standardization

As an official reference standard in the Chinese Pharmacopoeia, Anemarsaponin B is essential for the quantitative analysis and standardization of Anemarrhena asphodeloides herbal materials and extracts. Its use ensures batch-to-batch consistency in both research and industrial production of TCM formulations [1].

Application
Selection Property
Validation Focus
PAF-Mediated Thrombosis Research
PAF-pathway-specific inhibition
PAF-dependent platelet aggregation models
Oral Anti-Inflammatory Research
GI stability profile
In vivo exposure reproducibility in inflammatory models
p38 MAPK Signaling Studies
Upstream kinase inhibition (MKK3/6, MLK3)
p38 pathway-specific interpretation with limited mTORC1/ER-stress confounders
Anemarrhena Extract Standardization
Pharmacopoeial reference standard identity
Batch-to-batch analytical consistency

Technical Documentation Hub

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